molecular formula C11H11BrO B13159181 5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one

5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B13159181
M. Wt: 239.11 g/mol
InChI Key: QXWFUCHDRPWKKD-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that belongs to the class of brominated naphthalenes. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a ketone group at the 1st position of the tetrahydronaphthalene ring system. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the bromination of 3-methyl-1,2,3,4-tetrahydronaphthalen-1-one. One common method is the electrophilic bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Formation of 5-azido-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one or 5-thiocyanato-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one.

    Reduction: Formation of 5-bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.

    Oxidation: Formation of 5-bromo-3-carboxy-1,2,3,4-tetrahydronaphthalen-1-one.

Scientific Research Applications

5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Material Science: It serves as a building block for the development of advanced materials with specific electronic and optical properties.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.

    Chemical Synthesis: It is employed in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies and reaction mechanisms.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and the ketone group play crucial roles in its binding affinity and selectivity towards molecular targets. The compound can interact with active sites of enzymes or receptors, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one: Lacks the methyl group at the 3rd position.

    3-Methyl-1,2,3,4-tetrahydronaphthalen-1-one: Lacks the bromine atom at the 5th position.

    5-Chloro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one: Contains a chlorine atom instead of a bromine atom at the 5th position.

Uniqueness

5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical and physical properties. These functional groups influence its reactivity, binding affinity, and overall stability, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

5-bromo-3-methyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H11BrO/c1-7-5-9-8(11(13)6-7)3-2-4-10(9)12/h2-4,7H,5-6H2,1H3

InChI Key

QXWFUCHDRPWKKD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC=C2Br)C(=O)C1

Origin of Product

United States

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